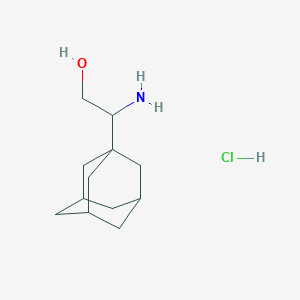
2-(1-adamantyl)-2-aminoethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-2-aminoethanol hydrochloride, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and was approved by the FDA in 2003. Memantine is a non-competitive NMDA receptor antagonist that works by regulating the activity of glutamate, which is an important neurotransmitter in the brain.
作用机制
2-(1-adamantyl)-2-aminoethanol hydrochloride works by blocking the NMDA receptors in the brain. NMDA receptors are responsible for the influx of calcium ions into the brain cells. Excessive calcium influx can lead to excitotoxicity, which is the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride helps to regulate the activity of NMDA receptors by blocking their activity. This helps to prevent the death of brain cells and slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects
2-(1-adamantyl)-2-aminoethanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to regulate the activity of glutamate in the brain, which is an important neurotransmitter involved in learning and memory. It has also been shown to block the activity of NMDA receptors, which helps to prevent the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride has been shown to have a good safety profile and is well-tolerated by patients.
实验室实验的优点和局限性
2-(1-adamantyl)-2-aminoethanol hydrochloride has a number of advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has a good safety profile and is well-tolerated by patients. However, 2-(1-adamantyl)-2-aminoethanol hydrochloride also has some limitations for lab experiments. It is a drug that is used to treat Alzheimer's disease and is not typically used for other research purposes. It is also a relatively expensive drug, which can limit its use in lab experiments.
未来方向
There are a number of future directions for the research of 2-(1-adamantyl)-2-aminoethanol hydrochloride. One area of research is the potential use of 2-(1-adamantyl)-2-aminoethanol hydrochloride in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the potential use of 2-(1-adamantyl)-2-aminoethanol hydrochloride in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is ongoing research into the mechanisms of action of 2-(1-adamantyl)-2-aminoethanol hydrochloride and its effects on the brain. This research could help to further our understanding of the role of glutamate in the brain and the potential use of NMDA receptor antagonists in the treatment of neurodegenerative disorders.
合成方法
The synthesis of 2-(1-adamantyl)-2-aminoethanol hydrochloride involves the reaction of 1-Adamantylamine with glycidol in the presence of hydrochloric acid. The reaction results in the formation of 2-(1-adamantyl)-2-aminoethanol hydrochloride. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
2-(1-adamantyl)-2-aminoethanol hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. Alzheimer's disease is a progressive neurodegenerative disorder that affects millions of people worldwide. The disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain, which leads to the death of brain cells.
Studies have shown that 2-(1-adamantyl)-2-aminoethanol hydrochloride can help to slow down the progression of Alzheimer's disease by regulating the activity of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. However, excessive glutamate activity can lead to excitotoxicity, which is the death of brain cells. 2-(1-adamantyl)-2-aminoethanol hydrochloride helps to regulate glutamate activity by blocking NMDA receptors, which are responsible for the influx of calcium ions into the brain cells.
属性
IUPAC Name |
2-(1-adamantyl)-2-aminoethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-11,14H,1-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUUPNDVLLFMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Adamantan-1-yl-2-amino-ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

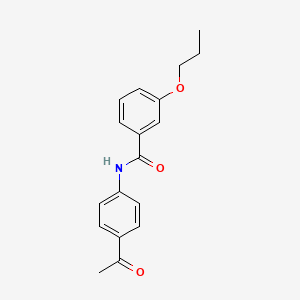
![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
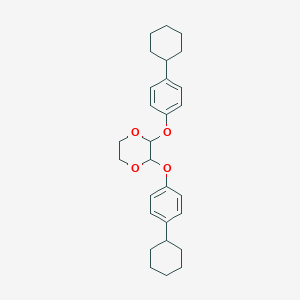
![dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
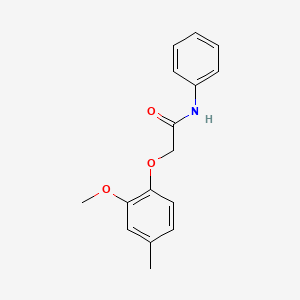
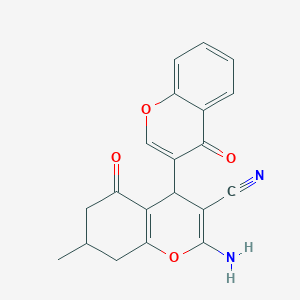
![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)